5-Phospho-alpha-D-ribosyl diphosphate sodium salt

Description

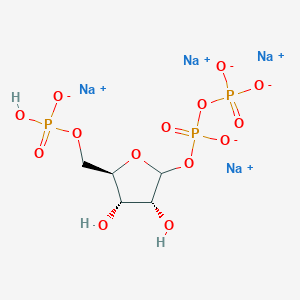

5-Phospho-α-D-ribosyl diphosphate sodium salt (PRPP-Na), also known as 5-phosphoribosyl-1-pyrophosphate (PRPP), is a pivotal metabolite in nucleotide biosynthesis. Its molecular formula is C₅H₈Na₅O₁₄P₃ (CAS: 108321-05-7), with a molecular weight of 499.98 g/mol . Structurally, PRPP-Na consists of a ribose-5-phosphate backbone activated by a diphosphate group at the 1'-position, making it a high-energy intermediate critical for:

- Purine and pyrimidine synthesis: PRPP donates the ribose-phosphate moiety during nucleotide formation .

- NAD+/NADP+ biosynthesis: Acts as a substrate for nicotinate phosphoribosyltransferase .

- Histidine and tryptophan metabolism: Participates in amino acid salvage pathways .

PRPP-Na is highly water-soluble (≥50 mg/mL in H₂O) and stable in neutral buffers like PBS (pH 7.2), making it indispensable in enzymatic assays and cell culture studies . Its synthesis is catalyzed by PRPP synthetase, which transfers a pyrophosphate group from ATP to ribose-5-phosphate ().

Properties

IUPAC Name |

tetrasodium;[[(3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O14P3.4Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5?;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAPPJHVNYCTAX-CKJQBBATSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Na4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036035 | |

| Record name | 5-Phospho-D-ribose 1-diphosphate pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-05-7 | |

| Record name | 5-Phospho-D-ribose 1-diphosphate pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Reaction Mechanism

PRPP is enzymatically synthesized from ribose-5-phosphate (R5P) and adenosine triphosphate (ATP) through the action of PRPP synthase (EC 2.7.6.1). The reaction transfers the β,γ-diphosphoryl group of ATP to the C1 hydroxyl of R5P, yielding PRPP and adenosine monophosphate (AMP). The equilibrium constant for this reaction favors PRPP formation (Keq ≈ 29), driven by the high-energy phosphoanhydride bonds in ATP.

Table 1: Standard Enzymatic Reaction Conditions

Thermostable Enzyme Variants

Thermophilic PRPP synthases, such as those from Bacillus caldolyticus, exhibit enhanced stability at elevated temperatures (60–65°C) compared to mesophilic counterparts (e.g., Bacillus subtilis). These variants enable higher reaction rates and reduced contamination risks in industrial settings. Key differences include surface-exposed amino acid substitutions that stabilize the hexameric quaternary structure.

Chemical Phosphorylation Strategies

Phosphitylation of Protected Ribose Derivatives

A chemical synthesis route begins with 2-deoxyribose-5-phosphate sodium salt, which undergoes phosphitylation using dibenzyl N,N-diisopropylphosphoramidite and 5-phenyl-1H-tetrazole as a catalyst. The reaction proceeds in dichloromethane at 20°C, followed by oxidation with hydrogen peroxide to yield the phosphorylated intermediate.

Table 2: Chemical Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Phosphitylation | Dibenzyl phosphoramidite, 5-phenyltetrazole | 85–90% |

| Oxidation | H₂O₂ (35%), triethylamine | >95% |

| Deprotection | Hydrogenolysis (Pd/C, H₂) | 70–75% |

Challenges in Chemical Synthesis

Chemical methods face limitations in stereochemical control and purification complexity. For example, protecting groups (e.g., trityl or isopropylidene) are required to prevent undesired side reactions, increasing the number of synthetic steps.

Industrial-Scale Production

Enzymatic Process Optimization

Industrial production prioritizes enzymatic synthesis due to its specificity and scalability. Key optimizations include:

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Batch Volume | 500–1000 L |

| Productivity | 440 µmol·min⁻¹·mg⁻¹ |

| Purity Post-Purification | >98% (HPLC) |

Crystallization and Purification

PRPP is isolated via cold ethanol precipitation or ion-exchange chromatography. Sodium salt forms are crystallized at 4°C in the presence of 50 mM phosphate buffer, yielding a pentasodium hydrate with 499.98 g/mol molecular weight.

Comparative Analysis of Methods

Efficiency and Cost

| Method | Yield | Cost (USD/g) | Scalability |

|---|---|---|---|

| Enzymatic Synthesis | 80–90% | 120–150 | High |

| Chemical Synthesis | 50–60% | 300–400 | Moderate |

Environmental Impact

Enzymatic methods generate less hazardous waste compared to chemical routes, which require organic solvents (e.g., dichloromethane).

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

5-Phospho-alpha-D-ribosyl diphosphate sodium salt primarily undergoes substitution reactions. It acts as a substrate for various phosphoribosyltransferases, which transfer the ribose-5-phosphate moiety to different acceptor molecules .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include ATP, various phosphoribosyltransferases, and buffer solutions to maintain the pH. The reactions are typically carried out at physiological temperatures (37°C) to mimic cellular conditions .

Major Products

The major products formed from these reactions are nucleotides, such as AMP, GMP, and UMP, which are essential for DNA and RNA synthesis .

Scientific Research Applications

Introduction to 5-Phospho-alpha-D-ribosyl diphosphate sodium salt

This compound, also known as 5-Phospho-D-ribose 1-diphosphate pentasodium salt, is a critical compound in biochemistry and molecular biology. It serves as an essential intermediate in various metabolic pathways, particularly in nucleotide biosynthesis and cellular signaling. This article explores its diverse applications in scientific research, highlighting its significance in enzymatic reactions, metabolic studies, and therapeutic developments.

Nucleotide Synthesis

This compound plays a pivotal role in the synthesis of nucleotides. It acts as a substrate for various enzymes involved in the purine and pyrimidine biosynthetic pathways. Notably, it is converted into inosine monophosphate through the action of ribose-phosphate pyrophosphokinase and other related enzymes .

Enzyme Substrate Studies

This compound is frequently used in enzymatic assays to study enzyme kinetics and mechanisms. For instance, it has been utilized to investigate inhibitors of the bacterial cell wall biosynthesis enzyme MurD, which is crucial for developing antibiotics targeting bacterial infections .

Metabolic Pathway Analysis

In metabolic studies, this compound serves as a marker for analyzing the pentose phosphate pathway (PPP). It is involved in both oxidative and non-oxidative branches of this pathway, which is essential for nucleotide synthesis and cellular redox balance .

Therapeutic Research

Recent studies have explored the potential therapeutic applications of this compound. For example, research indicates that manipulating levels of this compound can influence cellular responses to cisplatin, a chemotherapy drug. This interaction may enhance the efficacy of cancer treatments by modulating nucleotide metabolism .

Plant Hormone Synthesis

In plant biology, this compound is recognized as an intermediate in the synthesis of various plant hormones and secondary metabolites derived from glucose. Its role in these biosynthetic pathways underscores its importance in agricultural research and biotechnology .

Case Study 1: Inhibitor Development for MurD Enzyme

A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of transition-state analog inhibitors targeting the MurD enzyme using this compound as a substrate. The findings demonstrated that specific inhibitors could effectively disrupt bacterial cell wall synthesis, highlighting the compound's utility in antibiotic development .

Case Study 2: Cisplatin Interaction

Research conducted on the interaction between cisplatin treatment and nucleotide metabolism revealed that administering this compound could mitigate some cytotoxic effects associated with cisplatin by promoting nucleotide salvage pathways. This study emphasizes the compound's potential role in enhancing chemotherapy outcomes .

Mechanism of Action

The mechanism of action of 5-Phospho-alpha-D-ribosyl diphosphate sodium salt involves its role as a donor of the ribose-5-phosphate group in nucleotide biosynthesis. It interacts with various enzymes, such as phosphoribosyltransferases, to transfer the ribose-5-phosphate moiety to different acceptor molecules, facilitating the synthesis of nucleotides . This process is essential for the maintenance of cellular nucleotide pools and the regulation of genetic material synthesis .

Comparison with Similar Compounds

Adenosine 5'-Diphosphate Sodium Salt (ADP-Na)

- Structure : C₁₀H₁₃N₅Na₂O₁₀P₂ (CAS: 20398-34-9) .

- Role : Central to energy transfer (ATP/ADP cycle) and purinergic signaling .

- Key Differences: PRPP-Na lacks a nitrogenous base, whereas ADP contains adenine. PRPP-Na’s diphosphate is linked to ribose-5-phosphate, enabling nucleotide activation, while ADP’s diphosphate is part of the adenine nucleotide backbone . Enzymatic Specificity: PRPP synthetase exclusively uses ribose-5-phosphate and ATP to generate PRPP-Na, while ADP is a product of ATP hydrolysis .

Ribose-5-Phosphate (R5P)

- Structure : C₅H₁₁O₈P (Barium salt: CAS: 15673-79-7) .

- Role : Intermediate in the pentose phosphate pathway and precursor for PRPP-Na .

- Key Differences: R5P lacks the diphosphate group, rendering it inactive for nucleotide attachment. PRPP synthetase converts R5P to PRPP-Na using ATP, highlighting PRPP-Na’s role as an activated ribose donor .

Adenosine 5'-Triphosphate Sodium Salt (ATP-Na)

- Structure : C₁₀H₁₄N₅Na₂O₁₃P₃ (CAS varies) .

- Role : Primary energy currency in cells and substrate for PRPP synthetase .

- Key Differences :

Comparative Data Table

Functional and Metabolic Distinctions

Substrate Specificity

Pathway Integration

Biological Activity

5-Phospho-alpha-D-ribosyl diphosphate sodium salt (PRPP) is a pivotal biochemical compound involved in various metabolic pathways, particularly in nucleotide biosynthesis. This article explores its biological activity, mechanisms of action, and implications in research and medicine.

Overview of this compound

- Chemical Formula: C5H8Na5O14P3

- Molecular Weight: 499.98 g/mol

- CAS Number: 108321-05-7

PRPP is synthesized from ribose-5-phosphate and ATP through the action of the enzyme PRPP synthetase (EC 2.7.6.1), which transfers a pyrophosphate group to ribose-5-phosphate, yielding PRPP and AMP as products .

Enzymatic Interactions

PRPP primarily acts as a substrate for various phosphoribosyltransferases, including:

- Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Catalyzes the transfer of the ribose moiety to purine bases.

- Ornithine phosphoribosyltransferase: Involved in the biosynthesis of pyrimidines.

These enzymes facilitate the incorporation of PRPP into nucleotides, which are essential for DNA and RNA synthesis, thereby playing a crucial role in cellular growth and replication .

Role in Nucleotide Biosynthesis

PRPP is integral to the de novo synthesis pathways of purines and pyrimidines:

- Purine Synthesis: PRPP serves as a precursor for AMP and GMP.

- Pyrimidine Synthesis: It contributes to the formation of UMP and CMP.

The availability of PRPP is critical for maintaining nucleotide pools necessary for cellular functions such as DNA replication and repair .

Influence on Enzyme Activity

Research indicates that PRPP levels can regulate enzyme activities involved in nucleotide synthesis:

- Increased PRPP synthetase activity has been observed in rapidly growing tissues such as hepatomas, suggesting a correlation between PRPP levels and cell proliferation rates .

- The Km values for substrates like ribose 5-phosphate and ATP indicate that PRPP synthetase exhibits high affinity under physiological conditions, emphasizing its role in metabolic regulation .

Case Studies

- Cancer Research:

- Metabolic Disorders:

Industrial Applications

PRPP is utilized in the production of nucleotide-based pharmaceuticals and diagnostic reagents, highlighting its significance beyond basic research into practical applications .

Comparative Analysis with Related Compounds

| Compound Name | Role | Unique Features |

|---|---|---|

| Ribose-5-phosphate | Precursor to PRPP | Directly involved in the synthesis of PRPP |

| Phosphoribosyl pyrophosphate (PRPP) | Central intermediate in nucleotide biosynthesis | Directly participates in substrate transfer reactions |

Q & A

Q. What is the role of PRPP in nucleotide biosynthesis, and how can its intracellular levels be experimentally quantified?

PRPP serves as a key substrate in de novo nucleotide synthesis, transferring the phosphoribosyl group to purines, pyrimidines, and pyridine cofactors. To quantify intracellular PRPP, researchers often employ enzymatic assays coupling PRPP-dependent reactions (e.g., with orotate phosphoribosyltransferase) and spectrophotometric detection of NADH/NADPH turnover . For extracellular or purified samples, anion-exchange HPLC with UV detection (254 nm) is preferred due to PRPP’s high polarity and instability in aqueous buffers .

Q. What are standard protocols for preparing PRPP sodium salt solutions to ensure stability during experiments?

PRPP is highly labile in acidic or alkaline conditions. Prepare solutions in neutral buffers (pH 7.0–7.5) such as 50 mM Tris-HCl or HEPES, supplemented with 1–5 mM Mg²⁺ to stabilize the diphosphate moiety. Aliquot and store at –80°C to prevent hydrolysis. Avoid freeze-thaw cycles, as repeated thawing degrades PRPP into ribose-5-phosphate and inorganic phosphate .

Q. How does PRPP sodium salt interact with magnesium-dependent enzymes, and what buffer conditions optimize activity?

PRPP’s diphosphate group requires Mg²⁺ for enzymatic activation. Use buffers with 5–10 mM MgCl₂ for assays involving PRPP-dependent enzymes (e.g., phosphoribosyltransferases). Note that excess Mg²⁺ (>20 mM) may precipitate PRPP; chelating agents like EDTA should be excluded unless studying metal dependency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic flux data involving PRPP in cancer versus normal cells?

Conflicting flux measurements often arise from PRPP’s dual roles in nucleotide synthesis and NADPH regeneration. Use isotopic tracing with [¹³C]-glucose to distinguish contributions from the pentose phosphate pathway (PPP) versus salvage pathways. LC-MS analysis of ¹³C-labeled ribose-5-phosphate and ATP/ADP ratios can clarify PRPP pool dynamics . Additionally, CRISPR-mediated knockdown of PRPP synthetase (PRPS1/2) helps isolate its specific metabolic contributions .

Q. What methodological challenges arise when measuring PRPP-dependent enzymatic activity in high-throughput screens?

PRPP’s instability and Mg²⁺ dependency complicate high-throughput assays. To mitigate this:

Q. How can researchers validate PRPP’s thermodynamic stability in complex biological matrices like mitochondrial lysates?

Differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) quantify PRPP’s stability under varying pH, temperature, and ionic strength. For mitochondrial studies, isolate lysates in sucrose-based buffers (pH 7.4) and measure PRPP degradation rates via ³¹P NMR spectroscopy, which distinguishes intact PRPP from hydrolysis products .

Q. What analytical techniques are recommended for assessing PRPP sodium salt purity and counterion stoichiometry?

Q. How does PRPP availability influence nucleotide analog prodrug activation, and how can this be modeled in vitro?

PRPP is critical for activating prodrugs like 6-mercaptopurine. Use HEK293 cells overexpressing PRPS1 to simulate high-PRPP conditions or PRPS-deficient cell lines (e.g., HAP1 PRPS1⁻/⁻) as controls. Quantify prodrug conversion via LC-MS/MS and correlate with PRPP levels measured enzymatically .

Q. Methodological Notes

- Contradiction Alert : While recommends Mg²⁺ for stability, cautions against exceeding 20 mM Mg²⁺ to prevent precipitation. Titrate Mg²⁺ empirically for each assay.

- Advanced Synthesis : For in vitro PRPP synthesis, combine ribose-5-phosphate (from enzymatic digestion of RNA) with ATP and PRPP synthetase, followed by anion-exchange purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.